molecular formula C14H17NO2S2 B3209740 2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide CAS No. 1060246-76-5

2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B3209740
CAS No.: 1060246-76-5
M. Wt: 295.4 g/mol
InChI Key: FCTNPEMUYQITBV-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide: is a synthetic organic compound that features a sulfonamide group attached to an ethane chain, which is further substituted with a phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

    Substitution with Thiophene: The next step involves the introduction of the thiophene ring. This can be achieved through a nucleophilic substitution reaction where the thiophene derivative reacts with the sulfonamide intermediate.

    Phenyl Group Addition: The final step involves the addition of the phenyl group, which can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: Similar structure but with the thiophene ring in a different position.

    2-phenyl-N-[2-(furan-3-yl)ethyl]ethane-1-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-phenyl-N-[2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The unique combination of the phenyl, thiophene, and sulfonamide groups in 2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide provides distinct electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological applications.

Properties

IUPAC Name

2-phenyl-N-(2-thiophen-3-ylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7,10,12,15H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTNPEMUYQITBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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